molecular formula C10H10Br4O3 B12549501 Acetic acid--2,6-bis(dibromomethyl)phenol (1/1) CAS No. 176243-28-0

Acetic acid--2,6-bis(dibromomethyl)phenol (1/1)

Cat. No.: B12549501
CAS No.: 176243-28-0
M. Wt: 497.80 g/mol
InChI Key: HEWLGVCYTPBRTH-UHFFFAOYSA-N
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Chemical Reactions Analysis

Acetic acid–2,6-bis(dibromomethyl)phenol undergoes various chemical reactions, including:

Scientific Research Applications

Acetic acid–2,6-bis(dibromomethyl)phenol has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of brominated phenolic compounds.

    Biology: The compound’s brominated structure makes it useful in studying enzyme inhibition and protein interactions.

    Medicine: Research is ongoing to explore its potential as an antimicrobial agent due to its phenolic structure.

    Industry: It is used in the production of flame retardants and other brominated organic compounds

Mechanism of Action

The mechanism of action of acetic acid–2,6-bis(dibromomethyl)phenol involves its interaction with molecular targets such as enzymes and proteins. The brominated phenol structure allows it to inhibit enzyme activity by binding to the active sites, thereby blocking substrate access. This inhibition can affect various biochemical pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar compounds to acetic acid–2,6-bis(dibromomethyl)phenol include:

    2,4,6-Tribromophenol: Another brominated phenol with three bromine atoms attached to the phenol ring.

    2,6-Dibromophenol: A simpler brominated phenol with two bromine atoms.

    2,6-Dichlorophenol: A chlorinated analog with two chlorine atoms instead of bromine.

The uniqueness of acetic acid–2,6-bis(dibromomethyl)phenol lies in its specific dibromomethyl groups and the combination with acetic acid, which imparts distinct chemical and physical properties .

Properties

CAS No.

176243-28-0

Molecular Formula

C10H10Br4O3

Molecular Weight

497.80 g/mol

IUPAC Name

acetic acid;2,6-bis(dibromomethyl)phenol

InChI

InChI=1S/C8H6Br4O.C2H4O2/c9-7(10)4-2-1-3-5(6(4)13)8(11)12;1-2(3)4/h1-3,7-8,13H;1H3,(H,3,4)

InChI Key

HEWLGVCYTPBRTH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1=CC(=C(C(=C1)C(Br)Br)O)C(Br)Br

Origin of Product

United States

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